1-[Ethyl(nitroso)amino]ethyl acetate
Description
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name , 1-[ethyl(nitroso)amino]ethyl acetate, reflects its molecular architecture: an ethyl group, a nitrosoamino moiety, and an acetoxyethyl chain. Its molecular formula is $$ \text{C}6\text{H}{12}\text{N}2\text{O}3 $$, with a molecular weight of 176.17 g/mol. The structure features a central secondary amine nitrogen atom bonded to both an ethyl group ($$-\text{C}2\text{H}5$$) and a nitroso group ($$-\text{N}=\text{O}$$), while the acetoxyethyl substituent ($$-\text{O}(\text{C}=\text{O})\text{CH}_3$$) is attached to the adjacent carbon.
Key identifiers include:
- CAS Registry Number : 63341-77-5
- Synonyms : Ethyl(1-acetoxyethyl)nitrosamine, N-ethyl-N-(α-acetoxyethyl)nitrosamine
- SMILES Notation : $$ \text{CCN(C(C)OC(=O)C)N=O} $$
The compound’s nomenclature adheres to IUPAC guidelines, prioritizing functional group hierarchy (nitroso > ester > amine).
Classification within N-Nitrosamines Group
N-Nitrosamines are classified based on their amine backbone and substitution patterns. This compound falls under secondary aliphatic nitrosamines , where the nitroso group is bonded to a secondary amine nitrogen. This classification aligns with structurally similar compounds like N-nitrosodiethylamine (NDEA) and N-nitrosodimethylamine (NDMA), which are well-documented carcinogens.
A comparative analysis of select nitrosamines:
The presence of the ester group in this compound introduces unique hydrolytic and metabolic pathways compared to simpler nitrosamines.
Historical Context in Chemical Research
The study of N-nitrosamines began in the 19th century, but their carcinogenic potential was not recognized until the mid-20th century. William Lijinsky’s seminal work in the 1970s linked nitrosamines to tumorigenesis, prompting regulatory scrutiny. This compound emerged as a research focus in the 1980s, driven by its detection in synthetic intermediates and environmental matrices.
Early syntheses leveraged the reaction of secondary amines with nitrous acid or nitrosating agents, a method still relevant today. For instance, the compound can form via nitrosation of N-ethylaminoethanol acetate in acidic conditions. Its structural elucidation was advanced by spectroscopic techniques such as NMR and mass spectrometry, which confirmed the nitrosoamino and ester functionalities.
Significance in Environmental and Pharmaceutical Sciences
Environmental Relevance
This compound has been detected in agricultural regions, where nitrogen fertilizers and pesticides serve as precursors. Studies in China’s Jianghan Plain linked its presence in groundwater to pesticide runoff, with concentrations up to 52 ng/L. The compound’s stability in aqueous environments and potential for in situ formation via nitrosation reactions underscore its role as an emerging contaminant.
Pharmaceutical Implications
In drug manufacturing, this compound is a nitrosamine drug substance-related impurity (NDSRI) . It can form during API synthesis when secondary amines react with nitrite residues in excipients. Regulatory agencies like the FDA and EMA mandate strict control of such impurities due to genotoxic risks, with acceptable intake limits as low as 26.5 ng/day. Mitigation strategies include:
Properties
CAS No. |
58431-24-6 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-[ethyl(nitroso)amino]ethyl acetate |
InChI |
InChI=1S/C6H12N2O3/c1-4-8(7-10)5(2)11-6(3)9/h5H,4H2,1-3H3 |
InChI Key |
LESGGVOITRCSDN-UHFFFAOYSA-N |
SMILES |
CCN(C(C)OC(=O)C)N=O |
Canonical SMILES |
CCN(C(C)OC(=O)C)N=O |
Synonyms |
N(alpha)-acetoxyethyl-N-ethylnitrosamine N-alpha-acetoxyethyl-N-ethylnitrosamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Nitroso Compounds
Structural Analogues and Their Properties
Key Observations :
- Conformational Stability : Ethyl nitroso derivatives exhibit higher rotational barriers (e.g., 10–15 kcal/mol) compared to methyl analogues due to steric hindrance, as shown in indolizine-based nitroso compounds .
- Synthetic Versatility : Carbamoyl-nitroso derivatives (e.g., C₆H₁₁N₃O₄) enable stereospecific transformations, whereas dinitrosoethylenediamines are prone to decomposition in acidic conditions .
Reactivity and Stability
- Cyclopropanation : Ethyl nitrodiazoacetate (structurally related) undergoes Rh(II)-catalyzed cyclopropanation with alkenes, forming nitrocyclopropanes. The ethyl ester group enhances electron-withdrawing effects, improving cyclopropane yields compared to methyl esters .
- Oxidation Sensitivity: Nitroso intermediates (e.g., SMX-NO in ) are prone to oxidation to nitro groups under acidic conditions, a trait shared by 1-[Ethyl(nitroso)amino]ethyl acetate .
- Solvent Stability : Ethyl acetate is commonly used as a reaction medium for nitroso compounds due to its moderate polarity and ability to stabilize intermediates .
Preparation Methods
Synthesis of Ethylaminoethyl Alcohol
The precursor ethylaminoethyl alcohol (Et-NH-CH₂-CH₂-OH) is synthesized via nucleophilic ring-opening of ethylene oxide by ethylamine. This reaction proceeds under mild conditions (20–40°C) in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Reaction Scheme:
Key parameters:
Acetylation of the Hydroxyl Group
The hydroxyl group of ethylaminoethyl alcohol is acetylated using acetic anhydride in the presence of a catalytic base (e.g., pyridine or 4-dimethylaminopyridine [DMAP]).
Reaction Conditions:
-
Solvent : Dichloromethane or ethyl acetate.
-
Temperature : 0–5°C to minimize side reactions.
-
Workup : Sequential washing with dilute HCl (1 M) and sodium bicarbonate to remove excess reagents.
Reaction Scheme:
Yield : 78–92% after column chromatography (silica gel, hexane/ethyl acetate).
Nitrosation of the Secondary Amine
The secondary amine in ethylaminoethyl acetate undergoes nitrosation using sodium nitrite (NaNO₂) in acidic media (HCl or H₂SO₄). This step introduces the nitroso (-N=O) group, forming the target compound.
Optimized Protocol:
-
Dissolve ethylaminoethyl acetate (1 equiv) in chilled 1 M HCl.
-
Add NaNO₂ (1.1 equiv) in aqueous solution dropwise at 0–5°C.
-
Stir for 2–4 hours under nitrogen.
-
Extract with ethyl acetate, dry over MgSO₄, and concentrate.
Reaction Scheme:
Critical Parameters:
-
Acid choice : HCl minimizes side reactions compared to H₂SO₄.
-
Temperature : Sub-10°C prevents nitroso group decomposition.
-
Yield : 65–75% after recrystallization (ethyl acetate/hexane).
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >98% purity. Genotoxic impurities (e.g., nitrosoamine dimers) are controlled to <0.1% via LC-MS.
Industrial-Scale Considerations
Solvent Selection and Recycling
-
Acetylation : Ethyl acetate is preferred for its low toxicity and ease of recovery.
-
Nitrosation : Dichloromethane enables efficient phase separation but requires stringent ventilation.
Comparative Analysis of Methodologies
| Parameter | Ethylaminoethyl Alcohol Route | Alternative Routes (e.g., Direct Nitrosation) |
|---|---|---|
| Total Yield | 65–75% | 40–50% |
| Purity | >98% | 85–90% |
| Scalability | High (kg-scale demonstrated) | Limited by intermediate instability |
| Cost Efficiency | Moderate | High (due to costly reagents) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[ethyl(nitroso)amino]ethyl acetate, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via oxidation of oximes with lead tetraacetate in the presence of carboxylic acids, yielding acyloxy nitroso derivatives. Key intermediates (e.g., oximes) should be monitored using IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and NMR to confirm nitroso group configuration .
- Data : X-ray crystallography confirms the bent "nitroxyl-like" geometry of nitroso groups .
Q. How can researchers assess the stability of this compound under varying conditions?
- Methodology : Stability assays should include:
- Thermal analysis : Monitor decomposition products (e.g., nitro compounds, olefins) via GCMS or HPLC .
- pH-dependent hydrolysis : Kinetic studies show hydrolysis rates increase under alkaline conditions, releasing HNO (detected via nitrous oxide dimerization) .
Q. What purification strategies are effective for isolating this compound?
- Methodology :
- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients to separate nitroso compounds from polar byproducts .
- Crystallization : Aqueous methanol or ethyl acetate recrystallization improves purity, as shown in steroid-derived nitroso compound studies .
Advanced Research Questions
Q. How does the structure of the acyl group influence the hydrolysis kinetics and HNO release efficiency?
- Methodology : Compare hydrolysis rates of analogs (e.g., cyclohexyl vs. ethyl acyl groups) using UV-Vis or chemiluminescence to quantify HNO.
- Data : Bulky acyl groups slow hydrolysis due to steric hindrance, while electron-withdrawing groups accelerate it .
- Table :
| Acyl Group | Hydrolysis Rate (k, s⁻¹) | HNO Yield (%) |
|---|---|---|
| Ethyl | 0.15 | 85 |
| Cyclohexyl | 0.04 | 62 |
Q. What mechanistic insights explain contradictory reports on decomposition products?
- Analysis : Decomposition pathways depend on reaction conditions:
- Thermolysis : Produces olefins and nitro compounds via radical intermediates .
- Photolysis : Generates nitroxides and nitric oxide .
- Resolution : Use radical traps (e.g., TEMPO) or isotopic labeling to distinguish pathways .
Q. How can this compound be utilized in cascade reactions for complex heterocycle synthesis?
- Methodology :
- Rhodium-catalyzed C–H functionalization : The nitroso group directs regioselective C–H addition to ethyl 2-oxoacetate, enabling indazole synthesis via [2+2] cycloaddition .
- Tandem electrocyclization/cycloaddition : Nitroso acetals serve as precursors for spirocyclic amino alcohols under hydrogenolysis .
Q. What analytical techniques resolve challenges in detecting transient intermediates (e.g., HNO) during reactions?
- Approach :
- Ferric heme trapping : HNO reacts with Fe(III)-heme to form stable Fe(II)-NO complexes, detectable via EPR .
- Competitive quenching : Thiols (e.g., glutathione) inhibit nitrous oxide formation, confirming HNO intermediacy .
Contradiction Analysis
- Nitroso vs. Oxime Intermediates : Early studies misattributed oximes as nitroso compounds . Modern redox titrations and IR spectroscopy distinguish these species .
- Biological vs. Chemical HNO Detection : While aortic ring relaxation assays suggest HNO bioactivity , chemical probes (e.g., phosphine-based sensors) provide direct evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
